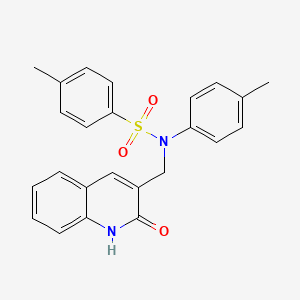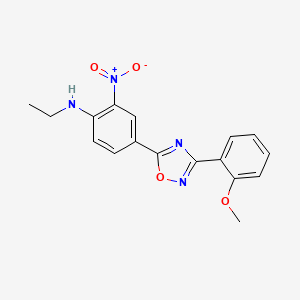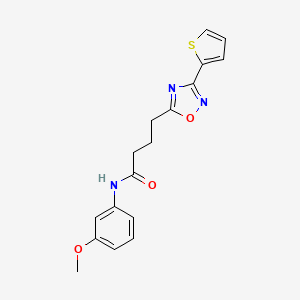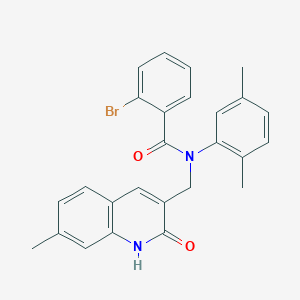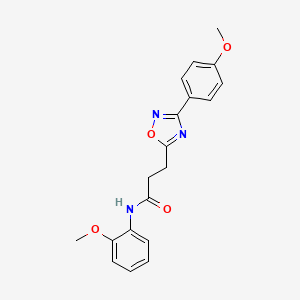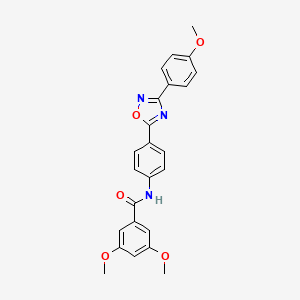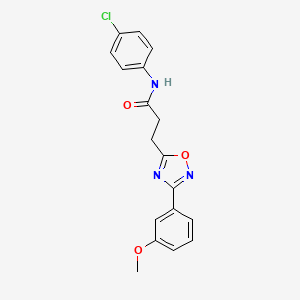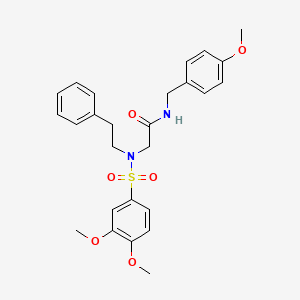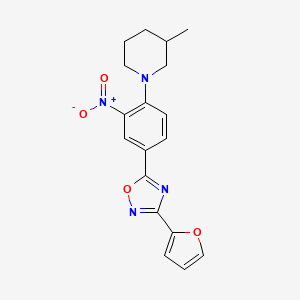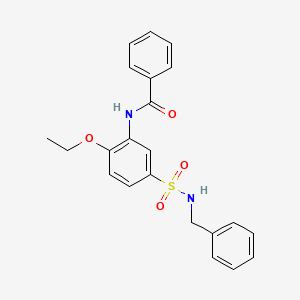
N-(5-(N-benzylsulfamoyl)-2-ethoxyphenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-(N-benzylsulfamoyl)-2-ethoxyphenyl)benzamide, also known as BZS, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. BZS has been found to exhibit significant biological activity, making it a promising candidate for further investigation.
Mechanism of Action
N-(5-(N-benzylsulfamoyl)-2-ethoxyphenyl)benzamide is believed to exert its biological effects by inhibiting the activity of carbonic anhydrase IX (CA IX), an enzyme that is overexpressed in many types of cancer cells. This inhibition leads to a decrease in pH within the cells, which in turn triggers apoptosis.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, N-(5-(N-benzylsulfamoyl)-2-ethoxyphenyl)benzamide has also been found to exhibit anti-inflammatory and anti-oxidant effects. It has been shown to reduce the production of pro-inflammatory cytokines and increase the activity of antioxidant enzymes.
Advantages and Limitations for Lab Experiments
One advantage of using N-(5-(N-benzylsulfamoyl)-2-ethoxyphenyl)benzamide in laboratory experiments is its relatively low cost and ease of synthesis. However, its low solubility in water can make it difficult to work with in certain applications.
Future Directions
There are numerous areas of research that could benefit from further investigation into the properties of N-(5-(N-benzylsulfamoyl)-2-ethoxyphenyl)benzamide. Some potential future directions include:
1. Further investigation into its anti-cancer properties, including its potential use in combination with other anti-cancer agents.
2. Studies on the effects of N-(5-(N-benzylsulfamoyl)-2-ethoxyphenyl)benzamide on other enzymes and pathways involved in cancer development and progression.
3. Investigation into the potential use of N-(5-(N-benzylsulfamoyl)-2-ethoxyphenyl)benzamide as an anti-inflammatory agent in conditions such as rheumatoid arthritis.
4. Studies on the effects of N-(5-(N-benzylsulfamoyl)-2-ethoxyphenyl)benzamide on other physiological systems, including the cardiovascular and nervous systems.
In conclusion, N-(5-(N-benzylsulfamoyl)-2-ethoxyphenyl)benzamide is a promising chemical compound with significant potential for therapeutic applications. Its anti-cancer, anti-inflammatory, and anti-oxidant properties make it a promising candidate for further investigation in a variety of research areas.
Synthesis Methods
The synthesis of N-(5-(N-benzylsulfamoyl)-2-ethoxyphenyl)benzamide involves the reaction of 2-ethoxy-5-nitrobenzamide with benzylamine and sulfuric acid, followed by reduction with sodium dithionite. This process yields N-(5-(N-benzylsulfamoyl)-2-ethoxyphenyl)benzamide as a white solid with a melting point of approximately 150°C.
Scientific Research Applications
N-(5-(N-benzylsulfamoyl)-2-ethoxyphenyl)benzamide has been the subject of numerous scientific studies, with researchers investigating its potential therapeutic applications. One area of interest is its potential use as an anti-cancer agent. Studies have shown that N-(5-(N-benzylsulfamoyl)-2-ethoxyphenyl)benzamide can inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for further investigation.
properties
IUPAC Name |
N-[5-(benzylsulfamoyl)-2-ethoxyphenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4S/c1-2-28-21-14-13-19(29(26,27)23-16-17-9-5-3-6-10-17)15-20(21)24-22(25)18-11-7-4-8-12-18/h3-15,23H,2,16H2,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMIVVPZPILDCPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=CC=C2)NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(benzylsulfamoyl)-2-ethoxyphenyl]benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

